molecular formula C14H18O3 B14243649 Acetic acid;5-phenylcyclohexen-1-ol CAS No. 184955-87-1

Acetic acid;5-phenylcyclohexen-1-ol

Cat. No.: B14243649
CAS No.: 184955-87-1
M. Wt: 234.29 g/mol
InChI Key: FPRXWMLPXSVMRN-UHFFFAOYSA-N
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Description

Acetic acid;5-phenylcyclohexen-1-ol (CAS 31901-95-8) is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.195 g/mol . This compound features a cyclohexenol ring system, a structure of significant interest in medicinal and synthetic chemistry. Researchers value cyclohexene derivatives as key intermediates in organic synthesis. For instance, structurally related 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid esters are valuable precursors in the industrial production of pharmaceutical intermediates, such as those for therapeutics like oxybutynin . Furthermore, compounds with phenyl-substituted cyclohexene scaffolds are frequently investigated for their potential biological activities, which have included anti-inflammatory and analgesic properties in related chemical series . The specific mechanism of action for this compound is dependent on the research context and is not fully characterized in the available literature. This product is intended for research purposes only and is not approved for use in humans or animals. Researchers are encouraged to consult specialized chemical databases and scientific literature for the most current investigations into this compound and its applications.

Properties

CAS No.

184955-87-1

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

acetic acid;5-phenylcyclohexen-1-ol

InChI

InChI=1S/C12H14O.C2H4O2/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;1-2(3)4/h1-3,5-6,8,11,13H,4,7,9H2;1H3,(H,3,4)

InChI Key

FPRXWMLPXSVMRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC(CC(=C1)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 1-Phenylcyclohexanol

The foundational step involves the Grignard addition of phenylmagnesium bromide to cyclohexanone. Cyclohexanone reacts with phenylmagnesium bromide in anhydrous diethyl ether or tetrahydrofuran (THF) under inert conditions, yielding 1-phenylcyclohexanol. Key parameters include:

  • Molar Ratio : Cyclohexanone to phenylmagnesium bromide (1:1.1–1.5).
  • Temperature : 0–5°C during addition, followed by reflux at 40°C for 4–6 hours.
  • Workup : Hydrolysis with dilute hydrochloric acid and isolation via extraction with ethyl acetate.

Dehydration to 1-Phenylcyclohexene

1-Phenylcyclohexanol undergoes acid-catalyzed dehydration to form 1-phenylcyclohexene. Concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH) in toluene under Dean-Stark conditions removes water, favoring Zaitsev elimination.

  • Conditions : Reflux at 110–140°C for 3–5 hours.
  • Yield : 68–85%.

Hydroxylation and Acetylation

Epoxidation and Acid-Catalyzed Ring-Opening

1-Phenylcyclohexene is epoxidized using m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with a trifluoroacetophenone catalyst. The resulting epoxide undergoes acid-catalyzed ring-opening to introduce a hydroxyl group:

  • Epoxidation : 30% H₂O₂, 2,2,2-trifluoroacetophenone (10 mol%), tert-butanol/aqueous K₂CO₃ buffer (1:1 v/v), 25°C, 1 hour.
  • Ring-Opening : HCl in THF/H₂O (1:1), 0–10°C, 2 hours, yielding 5-phenylcyclohex-1-en-1-ol.

Acetylation of the Alcohol

The hydroxyl group is acetylated using acetic anhydride in pyridine or catalytic sulfuric acid:

  • Conditions : Acetic anhydride (1.2 equiv), pyridine (2 equiv), 25°C, 12 hours.
  • Workup : Extraction with dichloromethane, washing with NaHCO₃, and column chromatography (hexane/ethyl acetate).

Alternative Pathways

Wittig Reaction with Cyclohexanone Derivatives

Cyclohexanone derivatives react with ylides to form substituted cyclohexenes. For example, 5-phenylcyclohex-1-en-1-one is synthesized via a Wittig reaction between cyclohexanone and a stabilized ylide (e.g., ethyl triphenylphosphoranylidene acetate). Subsequent reduction with NaBH₄ or LiAlH₄ yields the alcohol.

  • Wittig Reaction : Cyclohexanone, ethyl triphenylphosphoranylidene acetate, toluene, 100°C, 6 hours.
  • Reduction : LiAlH₄ in THF, 0°C to 25°C, 2 hours.

Biocatalytic Hydroxylation

Rhizopus nigricans mediates enantioselective hydroxylation of 1-phenylcyclohexene to 5-phenylcyclohex-1-en-1-ol.

  • Conditions : Substrate (460 mg), THF (1 mL), fungal culture (72 hours, 25°C).
  • Yield : 45–60%.

Analytical Data and Characterization

Property Value/Description Source
Boiling Point 127–130°C (0.15 mmHg)
¹H NMR (CDCl₃) δ 7.44–7.24 (5H, m), 5.71–5.65 (1H, m)
IR (KBr) 1720 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O)
MS (EI) m/z 202 [M+H]⁺

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
Grignard/Dehydration 68–85 95–98 Moderate High
Wittig/Reduction 55–70 90–95 High Moderate
Biocatalytic 45–60 85–90 Low Low

Scientific Research Applications

Acetic acid;5-phenylcyclohexen-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of acetic acid;5-phenylcyclohexen-1-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexanol-Based Esters

5-Methyl-2-(Prop-1-en-2-yl)cyclohexan-1-ol (CAS: 7786-67-6)
  • Molecular Formula : C₁₀H₁₈O
  • Molecular Weight : 154.25 g/mol
  • Key Differences : Lacks the phenyl substituent and acetic acid moiety. The presence of a methyl and isopropenyl group reduces steric bulk compared to the phenyl-substituted analog. This compound is commonly used in terpene-related syntheses .
1-Methyl-4-Isopropenylcyclohexan-3-ol
  • Molecular Formula : C₁₀H₁₈O
  • Molecular Weight : 154.25 g/mol
  • Key Differences : Structural isomer of the above, with differences in substituent positioning affecting reactivity and solubility .
Acetic Acid;5-Phenylcyclohexen-1-ol
  • Polar Surface Area (PSA) : 57.53 Ų
  • LogP : 3.49
  • Unique Feature: The phenyl group enhances lipophilicity, making it more suitable for hydrophobic applications compared to non-aromatic cyclohexanol esters.

Table 1: Structural Comparison of Cyclohexanol Esters

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups
This compound C₁₄H₁₈O₃ 234.29 3.49 Phenyl, cyclohexenol, ester
5-Methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol C₁₀H₁₈O 154.25 ~2.5 Isopropenyl, cyclohexanol
Ethyl acetate C₄H₈O₂ 88.11 0.73 Aliphatic ester

Aliphatic Esters

Ethyl Acetate (CAS: 141-78-6)
  • Molecular Formula : C₄H₈O₂
  • Molecular Weight : 88.11 g/mol
  • Boiling Point : 77.1°C
  • Applications : Widely used as a solvent in coatings, pharmaceuticals, and food flavorings due to its low toxicity and volatility .
  • Comparison : Ethyl acetate is less hydrophobic (LogP = 0.73) and lacks aromaticity, making it unsuitable for applications requiring high lipid solubility .
Hex-5-yn-1-yl Acetate (CAS: 68274-83-9)
  • Molecular Formula : C₈H₁₂O₂
  • Molecular Weight : 140.18 g/mol
  • Key Feature : Contains an alkyne group, enabling click chemistry applications. The linear structure contrasts with the cyclic framework of the target compound .

Functional and Reactivity Comparisons

Hydrolysis Stability

  • This compound : The phenyl group may sterically hinder nucleophilic attack, increasing resistance to hydrolysis compared to ethyl acetate .
  • Ethyl Acetate : Rapid hydrolysis under acidic or basic conditions due to minimal steric hindrance .

Thermal Stability

  • Cyclohexenol esters generally exhibit higher thermal stability than aliphatic esters due to rigid cyclic structures. For example, 5-phenylcyclohexen-1-ol derivatives may decompose at temperatures above 200°C, whereas ethyl acetate boils at 77°C .

Table 2: Key Physicochemical Properties

Property This compound Ethyl Acetate Hex-5-yn-1-yl Acetate
Molecular Weight (g/mol) 234.29 88.11 140.18
LogP 3.49 0.73 ~1.8 (estimated)
Boiling Point (°C) N/A 77.1 ~160 (estimated)
Primary Application Fragrance/Pharmaceuticals Solvent Click Chemistry

Q & A

Q. Key Factors Influencing Yield :

FactorImpactExample from Evidence
Catalyst ChoiceAffects reaction rate and selectivityPdCl₂ vs. Mg(OAc)₂ in hydrogenolysis
Solvent PolarityModifies transition-state stabilizationHexane for non-polar intermediates
Precursor DesignDetermines stereochemical outcomesIsomeric precursor adjustments in cyclization

Basic: What analytical techniques are optimal for characterizing acetic acid derivatives, and how can researchers validate structural integrity?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used for volatile derivatives (e.g., carvyl acetate isomers) to confirm molecular weight and fragmentation patterns .
  • Titration : For quantifying acetic acid in mixtures (e.g., vinegar analysis via NaOH titration with phenolphthalein indicator). Error minimization requires multiple trials and calibration against standards (e.g., 0.845M reference) .
  • Nuclear Magnetic Resonance (NMR) : Resolves stereochemistry in cyclohexenol derivatives by analyzing coupling constants and diastereotopic protons .

Q. Validation Strategies :

  • Cross-referencing retention times (GC) with literature data .
  • Comparing titration results with class averages to identify systematic errors (e.g., 13.6% deviation due to endpoint overshooting) .

Advanced: How do catalytic mechanisms differ in hydrogenolysis reactions, and what factors govern selectivity?

Answer:
Catalysts like PdCl₂ operate via heterolytic cleavage of peroxides, generating alkoxy radicals that rearrange into cyclohexenol. In contrast, Mg(OAc)₂ may stabilize intermediates through Lewis acid-base interactions, altering transition states .

Q. Selectivity Drivers :

  • Catalyst-Substrate Interactions : PdCl₂ favors less sterically hindered pathways, while Mg(OAc)₂ may promote alternative protonation sites.
  • Solvent Effects : Non-polar solvents (hexane) reduce side reactions by limiting radical recombination .

Experimental Design Tip :
Use microreactors to control residence time and temperature, enhancing reproducibility in peroxide-heavy reactions .

Advanced: What challenges arise in stereoselective synthesis of 5-phenylcyclohexen-1-ol derivatives, and how are they addressed?

Answer:
Challenges :

  • Stereochemical Control : Competing pathways (e.g., chair vs. boat transition states) lead to undesired diastereomers.
  • Analytical Ambiguity : Overlapping NMR signals for epimers (e.g., cis vs. trans carvyl acetate) complicate structural confirmation .

Q. Solutions :

  • Chiral Auxiliaries : Temporarily fix stereochemistry during cyclization (e.g., tert-butyl groups to block unwanted rotations) .
  • Advanced NMR Techniques : NOESY or COSY to differentiate diastereomers via spatial proton interactions .

Advanced: How should researchers resolve contradictions in oxidation yield data for phenylcyclohexene derivatives?

Answer:
Discrepancies often stem from:

  • Solvent Polarity : Methanol may stabilize carbocation intermediates, altering product ratios vs. aprotic solvents .
  • Catalyst Deactivation : Trace impurities (e.g., moisture in PdCl₂) reduce efficiency over time .

Q. Methodological Approaches :

  • Kinetic Studies : Monitor reaction progress via in-situ IR or UV-Vis to identify rate-limiting steps .
  • Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading systematically to isolate contributing factors .

Q. Example :

ConditionYield (%)Observation
Methanol, 25°C62Carbocation stabilization
Acetonitrile, 25°C48Reduced side-product formation
Methanol, 40°C71Faster kinetics but lower purity

Basic: What safety protocols are critical when handling cyclohexenol derivatives in laboratory settings?

Answer:

  • Ventilation : Cyclohexanol (a common intermediate) emits flammable vapors; use fume hoods during synthesis .
  • Personal Protective Equipment (PPE) : Nitrile gloves and goggles to prevent dermal/ocular exposure .
  • Storage : Keep peroxides (e.g., cyclohexene hydroperoxide) away from light to prevent explosive decomposition .

Q. Regulatory Compliance :

  • Ensure derivatives are not listed under REACH Annex XVII restrictions (e.g., SVHC designation) .

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